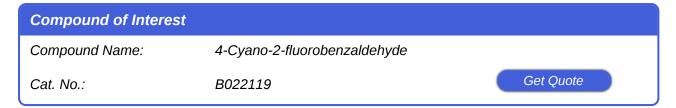


Technical Guide: Physicochemical Properties of 4-Cyano-2-fluorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, and synthetic methodologies related to **4-Cyano-2-fluorobenzaldehyde**. This versatile aromatic aldehyde, incorporating strategically placed cyano and fluoro groups, serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Core Physicochemical Properties

4-Cyano-2-fluorobenzaldehyde is a solid at room temperature, characterized by its distinct functional groups which impart unique reactivity. The electron-withdrawing nature of both the nitrile and fluorine substituents enhances the electrophilicity of the aldehyde's carbonyl carbon.



Property	Value
CAS Number	105942-10-7
Molecular Formula	C ₈ H ₄ FNO
Molecular Weight	149.12 g/mol
IUPAC Name	3-Fluoro-4-formylbenzonitrile
Appearance	Light brown to yellow crystalline solid
Melting Point	73.2-75 °C[1]
Boiling Point	275.8 ± 25.0 °C (Predicted)[1]
Density	1.25 ± 0.1 g/cm³ (Predicted)[1]
SMILES	C1=CC(=C(C=C1C#N)F)C=O
InChI	InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5- 11/h1-3,5H
InChI Key	QXHUSGWCFSXQMF-UHFFFAOYSA-N
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Spectral Data Analysis

Experimental spectral data for **4-Cyano-2-fluorobenzaldehyde** is not widely available in public databases. The following analysis is based on predicted values derived from its structure and comparison with analogous compounds.

FT-IR Spectroscopy (Predicted) The infrared spectrum is expected to show characteristic peaks for its key functional groups:

- C≡N Stretch: A sharp, strong absorption band between 2240-2220 cm⁻¹, characteristic of an aromatic nitrile.[2]
- C=O Stretch: A strong, sharp peak in the range of 1710-1685 cm⁻¹, typical for an aromatic aldehyde conjugated with electron- withdrawing groups.[3]



- C-H Stretch (Aldehyde): A distinctive medium-intensity peak around 2720 cm⁻¹ and often another near 2830 cm⁻¹.[3]
- C-F Stretch: A strong absorption in the 1300-1150 cm⁻¹ region.
- Aromatic C-H Stretch: Peaks observed between 3100-3000 cm⁻¹.[2]
- Aromatic C-C Stretch: Ring stretching modes will appear as sharp peaks in the 1600-1400 cm⁻¹ region.[2]

NMR Spectroscopy (Predicted)

- ¹H NMR:
 - \circ Aldehyde Proton (-CHO): A singlet is expected to appear far downfield, likely between δ 9.9-10.5 ppm.
 - \circ Aromatic Protons: The three protons on the aromatic ring will appear in the δ 7.5-8.5 ppm region. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.
- 13C NMR:
 - Carbonyl Carbon (-CHO): Expected around δ 185-195 ppm.
 - Nitrile Carbon (-CN): Typically appears in the δ 110-120 ppm range.[4]
 - Aromatic Carbons: Six distinct signals are expected in the δ 115-170 ppm region. The carbon directly bonded to the fluorine atom will show a large coupling constant (1 JCF).

Mass Spectrometry (Predicted)

- Molecular Ion (M^+) : A prominent peak is expected at m/z = 149.
- Key Fragmentation Patterns:
 - $[M-1]^+$: Loss of the aldehydic hydrogen radical (m/z = 148).



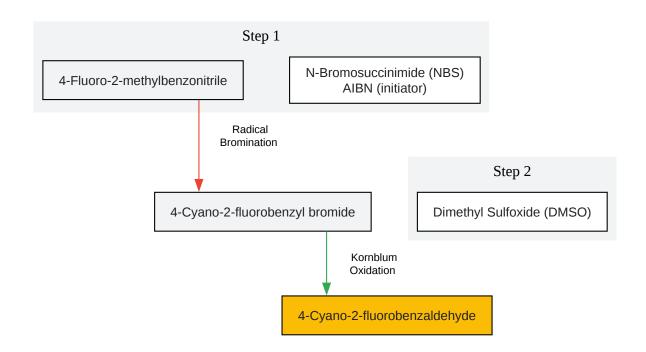
• $[M-29]^+$: Loss of the formyl radical (-CHO) (m/z = 120).

Experimental Protocols & Reactivity

4-Cyano-2-fluorobenzaldehyde is a versatile intermediate that participates in a wide array of chemical transformations, making it a valuable starting material for constructing diverse molecular architectures.[5]

Synthesis Workflow

An established industrial synthesis route begins with 4-fluoro-2-methylbenzonitrile, which undergoes radical bromination followed by a Kornblum oxidation.



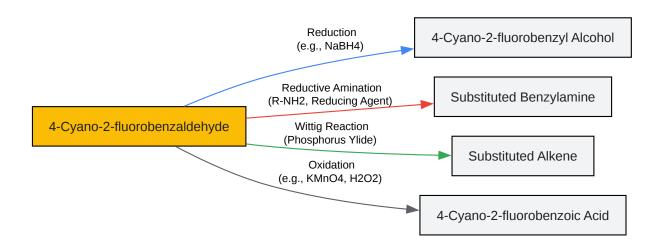
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Industrial synthesis of **4-Cyano-2-fluorobenzaldehyde**.

Key Chemical Reactions

The aldehyde functional group is susceptible to a variety of transformations, providing access to a wide range of derivatives.





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Key reactivity pathways of **4-Cyano-2-fluorobenzaldehyde**.

Protocol 1: Reduction to 4-Cyano-2-fluorobenzyl Alcohol

This protocol describes the selective reduction of the aldehyde group to a primary alcohol using sodium borohydride.

- Materials:
 - 4-Cyano-2-fluorobenzaldehyde
 - Sodium borohydride (NaBH₄)
 - Methanol (MeOH) or Tetrahydrofuran (THF)
 - Deionized water
 - 1N Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution
 - Dichloromethane (DCM) or Ethyl acetate (EtOAc)
 - Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
 - Round-bottom flask, magnetic stirrer, TLC plates



Procedure:

- Dissolve 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) in THF or MeOH (approx. 10 volumes)
 in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.2-1.5 eq.) to the stirred solution in portions, ensuring the temperature remains below 10 °C.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.[6]
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1N HCl or saturated aq. NH₄Cl until gas evolution ceases.[6]
- Stir the mixture for 15-30 minutes. If a precipitate forms, it can be removed by filtration.
- Extract the aqueous mixture with DCM or EtOAc (3 x 10 volumes).
- o Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
- Concentrate the solvent under reduced pressure to yield the crude 4-Cyano-2-fluorobenzyl alcohol, which can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Reductive Amination with a Primary Amine

This one-pot protocol describes the synthesis of a secondary amine via the formation of an imine intermediate, followed by in-situ reduction.

Materials:

- 4-Cyano-2-fluorobenzaldehyde
- Primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq.)



- Sodium borohydride (NaBH₄) (1.5-2.5 eq.)
- Tetrahydrofuran (THF)
- Silica gel (catalytic amount)
- Deionized water
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - In a round-bottom flask, dissolve the primary amine (1.0 eq.) in THF (5 mL per 2 mmol of aldehyde).[7]
 - Add 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) to the solution and stir at room temperature for 15-30 minutes to facilitate imine formation.
 - To this mixture, add sodium borohydride (2.5 eq.) and a catalytic amount of silica gel (e.g., 200 mg per 2 mmol of aldehyde).
 - Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde and imine intermediate. The reaction time can vary from a few hours to overnight.
 - Upon completion, quench the reaction by adding deionized water (10 mL).
 - Extract the mixture with CH₂Cl₂ (3 x 10 mL).
 - Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.[7]

Protocol 3: Wittig Reaction to Form a Substituted Alkene



This protocol details the synthesis of a stilbene-like derivative using a phosphorus ylide generated from a phosphonium salt. This example uses a two-phase system which is experimentally convenient.

Materials:

- 4-Cyano-2-fluorobenzaldehyde
- Benzyltriphenylphosphonium chloride (1.2 eq.)
- Dichloromethane (CH₂Cl₂)
- 50% Sodium hydroxide (NaOH) aqueous solution
- Deionized water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a round-bottom flask or reaction tube, add 4-Cyano-2-fluorobenzaldehyde (1.0 eq.)
 and benzyltriphenylphosphonium chloride (1.2 eq.).[8]
- Add dichloromethane and stir the mixture vigorously to dissolve the solids.
- Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred biphasic mixture. A color change often indicates the formation of the ylide.
- Continue to stir vigorously at room temperature for 1-3 hours, or until TLC analysis indicates completion of the reaction.
- Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane and water if necessary.
- Separate the organic layer. Wash the organic phase sequentially with water and then brine.



- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[8]
- The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography or recrystallization.[8]

Protocol 4: Oxidation to 4-Cyano-2-fluorobenzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate (KMnO₄).

- Materials:
 - 4-Cyano-2-fluorobenzaldehyde
 - Potassium permanganate (KMnO₄)
 - Acetone or a mixture of t-Butanol and water
 - Sodium bisulfite (NaHSO₃) or Oxalic acid
 - Concentrated Hydrochloric acid (HCl)
 - Deionized water
- Procedure:
 - Dissolve 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) in acetone or a t-butanol/water mixture in a flask equipped with a magnetic stirrer.
 - Prepare a solution of potassium permanganate (approx. 1.0-1.2 eq.) in water.
 - Slowly add the KMnO₄ solution to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
 - Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.



- Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount
 of water.
- If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.
- Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.
- Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Cyano-2-fluorobenzoic acid.[9] Recrystallization can be performed for further purification.

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